![molecular formula C14H20N2O B7507727 N-cyclohexyl-N-ethylpyridine-2-carboxamide](/img/structure/B7507727.png)
N-cyclohexyl-N-ethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethylpyridine-2-carboxamide, also known as CX717, is a novel compound that has gained significant attention in the field of neuroscience due to its potential cognitive enhancing effects. CX717 is a member of the ampakine family of compounds, which are known to modulate the activity of AMPA receptors in the brain.
Mechanism of Action
N-cyclohexyl-N-ethylpyridine-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. By enhancing the activity of AMPA receptors, N-cyclohexyl-N-ethylpyridine-2-carboxamide is thought to increase the strength of synaptic connections and improve cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive enhancing effects, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been shown to have neuroprotective and anti-inflammatory properties. N-cyclohexyl-N-ethylpyridine-2-carboxamide has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-ethylpyridine-2-carboxamide in lab experiments is its specificity for AMPA receptors, which allows for precise modulation of synaptic activity. However, one limitation is that N-cyclohexyl-N-ethylpyridine-2-carboxamide has a relatively short half-life in the body, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N-ethylpyridine-2-carboxamide. One area of interest is the potential therapeutic use of N-cyclohexyl-N-ethylpyridine-2-carboxamide for cognitive impairment in diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-cyclohexyl-N-ethylpyridine-2-carboxamide.
Synthesis Methods
The synthesis of N-cyclohexyl-N-ethylpyridine-2-carboxamide involves the reaction of ethyl 2-pyridyl ketone with cyclohexyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield N-cyclohexyl-N-ethylpyridine-2-carboxamide with high purity and yield.
Scientific Research Applications
N-cyclohexyl-N-ethylpyridine-2-carboxamide has been extensively studied for its potential cognitive enhancing effects in animals and humans. In animal studies, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning. In humans, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been tested in clinical trials for its potential to improve cognitive function in healthy individuals and those with cognitive impairment.
properties
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(12-8-4-3-5-9-12)14(17)13-10-6-7-11-15-13/h6-7,10-12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQXGDZXTXQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.